molecular formula C10H13NO2 B1435284 (2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol CAS No. 2059947-98-5

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Cat. No. B1435284
M. Wt: 179.22 g/mol
InChI Key: XWWGNSDZLQIBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol, also known as DIMBOA, is a natural compound found in many plant species. It belongs to the benzoxazinoid family of compounds and has been studied extensively due to its potential as a natural pesticide and herbicide. In

Scientific Research Applications

  • Green Synthesis Methods : A study by Singh et al. (2015) discusses a robust, metal catalyst-free method for synthesizing racemic derivatives of (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol. This method is highlighted for its high regioselectivity, good substrate scope, and practicality in producing both N-substituted and N-unsubstituted products (Singh et al., 2015).

  • Chemical Reactions and Properties : The reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate in various conditions, including anhydrous methanol, leads to different products. This study by Castellani and Millini (1984) explores the role of water in these reactions (Castellani & Millini, 1984).

  • Antimicrobial and Antioxidant Applications : Research by Sonia et al. (2013) demonstrates the synthesis of benzoxazinyl pyrazolone arylidenes, which exhibit potent antimicrobial and antioxidant properties. This underscores the potential of benzoxazine derivatives in pharmaceutical applications (Sonia et al., 2013).

  • Photopolymerization and Thermally Activated Polymerization : A study by Jin et al. (2011) introduces photopolymerizable benzoxazines, a novel class of compounds synthesized through specific chemical reactions. These compounds demonstrate potential in material science for their unique polymerization properties (Jin et al., 2011).

  • Photochemical Transformations : Research by Marubayashi et al. (1992) examines the unique photochemical reactions of methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, leading to the formation of β-lactam compounds, which are important in various chemical syntheses (Marubayashi et al., 1992).

  • Catalytic Hydrogenation in Chemical Synthesis : A study by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of dihydrooxazines, exploring the potential for producing various chemical products under different conditions (Sukhorukov et al., 2008).

  • Neuroprotective Activities : Largeron et al. (2001) investigated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Their findings highlight the potential of these compounds in medical applications, particularly in protecting against brain damage (Largeron et al., 2001).

  • Proton Exchange Membrane in Fuel Cells : Yao et al. (2014) synthesized a novel sulfonic acid-containing benzoxazine monomer, showcasing its application in direct methanol fuel cells, indicating the versatility of benzoxazine compounds in energy technology (Yao et al., 2014).

properties

IUPAC Name

(2-methyl-3,4-dihydro-1,4-benzoxazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(7-12)6-11-8-4-2-3-5-9(8)13-10/h2-5,11-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWGNSDZLQIBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 2
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 3
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 4
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 5
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
Reactant of Route 6
(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.